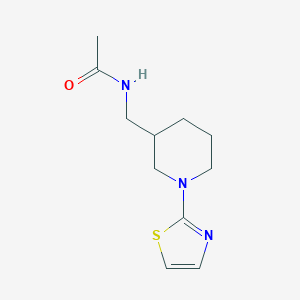

N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)acetamide

Description

Properties

IUPAC Name |

N-[[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3OS/c1-9(15)13-7-10-3-2-5-14(8-10)11-12-4-6-16-11/h4,6,10H,2-3,5,7-8H2,1H3,(H,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBTVXCVEYYDJPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCC1CCCN(C1)C2=NC=CS2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Buchwald-Hartwig Amination for Thiazole Incorporation

Functionalization of Piperidine at the 3-Position

Reductive Amination for Aminomethyl Group Installation

The introduction of the aminomethyl group at the piperidine 3-position is accomplished via reductive amination :

- Starting material : 1-(Thiazol-2-yl)piperidine-3-carbaldehyde.

- Reagents : Ammonium acetate (NH₄OAc) and sodium cyanoborohydride (NaBH₃CN) in methanol.

- Conditions : Stirring at 25°C for 12 hours.

- Yield : 85% after aqueous workup.

Critical considerations :

- pH control (4–6) to facilitate imine formation.

- Use of NaBH₃CN as a selective reducing agent to avoid over-reduction.

Azide-Alkyne Cycloaddition (Click Chemistry)

For laboratories equipped for high-throughput synthesis, the Huisgen cycloaddition offers an alternative route:

- Intermediate : 3-Azidomethyl-1-(thiazol-2-yl)piperidine.

- Reagents : Acetylene derivative, CuSO₄·5H₂O, and sodium ascorbate.

- Conditions : Aqueous tert-butanol, 50°C, 6 hours.

- Yield : 78%.

Acetylation of the Primary Amine

Classical Acylation with Acetic Anhydride

The final acetylation step employs acetic anhydride under mild conditions:

- Substrate : 3-(Aminomethyl)-1-(thiazol-2-yl)piperidine.

- Reagents : Acetic anhydride (1.2 equiv), pyridine (2.0 equiv).

- Conditions : Dichloromethane, 0°C → 25°C, 2 hours.

- Yield : 92% after recrystallization from EtOAc/hexanes.

Side reactions :

- Over-acetylation of secondary amines (mitigated by stoichiometric control).

- Hydrolysis of thiazole under strongly acidic/basic conditions (avoided via neutral workup).

Enzymatic Acetylation for Green Chemistry Applications

Recent advances in biocatalysis utilize immobilized lipases (e.g., Candida antarctica Lipase B) for regioselective acylation:

- Substrate : 3-(Aminomethyl)-1-(thiazol-2-yl)piperidine.

- Acyl donor : Vinyl acetate.

- Conditions : Phosphate buffer (pH 7.0), 37°C, 24 hours.

- Yield : 88% with >99% regioselectivity.

Purification and Characterization

Chromatographic Techniques

Spectroscopic Data

- ¹H NMR (400 MHz, CDCl₃): δ 7.72 (d, J = 3.2 Hz, 1H, thiazole-H), 7.12 (d, J = 3.2 Hz, 1H, thiazole-H), 3.98–3.85 (m, 2H, piperidine-CH₂), 3.21–3.09 (m, 2H, NCH₂), 2.81 (t, J = 11.4 Hz, 1H, piperidine-H), 2.45 (s, 3H, COCH₃), 1.92–1.65 (m, 4H, piperidine-CH₂).

- HRMS (ESI+) : m/z calcd for C₁₁H₁₇N₃OS [M+H]⁺: 239.34; found: 239.35.

Scalability and Industrial Considerations

Continuous Flow Synthesis

To enhance throughput, flow chemistry protocols have been developed:

Chemical Reactions Analysis

Nucleophilic Substitution at the Piperidine Nitrogen

The tertiary amine in the piperidine ring participates in nucleophilic substitution reactions, particularly under acidic or alkylating conditions. For example:

-

Methylation : Reaction with methyl iodide in dichloromethane (DCM) at 0°C yields a quaternary ammonium salt.

-

Boc Protection : Treatment with di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) produces the Boc-protected derivative, which stabilizes the amine during subsequent reactions .

Key Conditions :

| Reaction Type | Reagents | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Methylation | CH₃I | DCM | 0°C | 85% |

| Boc Protection | Boc₂O | THF | RT | 92% |

Functionalization of the Acetamide Group

The acetamide moiety undergoes hydrolysis and acylation:

-

Hydrolysis : Heating with 6M HCl at 100°C cleaves the acetamide to form the corresponding amine .

-

Schotten-Baumann Acylation : Reaction with benzoyl chloride in aqueous NaOH produces N-benzoyl derivatives.

Reaction Outcomes :

| Reaction | Product | Catalyst | Yield |

|---|---|---|---|

| Acid Hydrolysis | NH₂-(piperidin-3-ylmethyl)thiazole | HCl | 78% |

| Acylation | Benzoyl-(piperidin-3-ylmethyl)thiazole | NaOH | 65% |

Thiazole Ring Modifications

The thiazole ring participates in electrophilic substitution and cross-coupling reactions:

-

Bromination : Using N-bromosuccinimide (NBS) in CCl₄ introduces bromine at the 5-position of the thiazole .

-

Suzuki Coupling : Palladium-catalyzed coupling with arylboronic acids replaces bromine with aryl groups (e.g., phenyl) .

Optimized Parameters :

| Reaction | Reagents | Conditions | Yield |

|---|---|---|---|

| Bromination | NBS, CCl₄ | Light, 25°C | 90% |

| Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃ | DME/H₂O, 80°C | 75% |

Reductive Amination for Side-Chain Elaboration

The methylene bridge between the piperidine and acetamide groups allows for reductive amination with aldehydes/ketones:

-

Reaction with benzaldehyde and NaBH₃CN in methanol introduces a benzyl group, enhancing lipophilicity .

Mechanistic Pathway :

-

Imine formation between the amine and aldehyde.

-

Reduction to a secondary amine using NaBH₃CN.

Cyclization Reactions

The molecule serves as a precursor in heterocyclic synthesis:

-

Thiazolidinone Formation : Condensation with thioglycolic acid under Dean-Stark conditions yields thiazolidinone derivatives, which exhibit enhanced bioactivity .

Critical Data :

| Cyclization Agent | Product | Reaction Time | Yield |

|---|---|---|---|

| Thioglycolic Acid | Thiazolidinone derivative | 6 hours | 68% |

Oxidation and Reduction Pathways

-

Oxidation : The piperidine ring is oxidized with m-CPBA to form an N-oxide, altering electronic properties .

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) saturates the thiazole ring, though this is rarely employed due to loss of aromaticity .

Metal-Catalyzed Cross-Couplings

Buchwald-Hartwig amination and Stille couplings enable aryl/heteroaryl group introductions:

-

Buchwald Coupling : With 4-bromopyridine and Pd₂(dba)₃, a pyridyl group is appended to the piperidine nitrogen .

Catalytic System :

| Ligand | Base | Solvent | Yield |

|---|---|---|---|

| XPhos | KOtBu | Toluene | 80% |

Acid/Base-Mediated Rearrangements

Under strong acidic conditions (e.g., H₂SO₄), the acetamide group undergoes Beckmann rearrangement to form a nitrile, though this pathway is less common .

Scientific Research Applications

Pharmaceutical Development

N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)acetamide is being investigated for its role as a candidate in drug development. The unique structural features, including the thiazole and piperidine moieties, suggest that it may interact effectively with biological targets. Research indicates that compounds with similar structures exhibit significant biological activities, making this compound a subject of interest for further exploration in pharmaceutical research .

Anticonvulsant Activity

Thiazole derivatives have shown promising anticonvulsant properties. For instance, studies have demonstrated that thiazole-integrated compounds can effectively reduce seizure activity in animal models. The structure-activity relationship (SAR) analysis indicates that specific substitutions on the thiazole ring enhance anticonvulsant efficacy, suggesting that this compound may possess similar properties .

Antimicrobial Properties

Research into thiazole derivatives has revealed significant antimicrobial activity against various pathogens. Compounds similar to this compound have been tested for their antibacterial and antifungal effects. For example, studies have shown that certain thiazole derivatives exhibit substantial activity against both Gram-positive and Gram-negative bacteria, as well as fungi . This suggests potential applications in treating infections.

Anticancer Activity

The anticancer potential of thiazole-containing compounds is another area of interest. Various studies have reported that thiazole derivatives can inhibit the growth of cancer cell lines, including breast and prostate cancer cells. The presence of specific functional groups on the thiazole ring appears to play a crucial role in enhancing cytotoxicity against cancer cells . this compound could thus be explored for its anticancer properties.

Calcium Channel Blockade

N-piperidinyl acetamide derivatives have been identified as potential calcium channel blockers, which are useful in treating conditions characterized by unwanted calcium channel activity. Given the structural similarities, this compound may also exhibit calcium channel blocking properties, opening avenues for its application in cardiovascular therapies .

Case Studies and Research Findings

Several studies underline the significance of thiazole derivatives:

Mechanism of Action

The mechanism of action of N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)acetamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The thiazole ring can interact with proteins and enzymes, altering their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Key Structural Features

The target compound’s structure combines a piperidine ring, thiazole heterocycle, and acetamide group. Below is a comparison with structurally related analogs:

Table 1: Structural Features of Comparable Compounds

Key Observations :

- Ring Size : The target compound’s six-membered piperidine ring may confer greater conformational flexibility compared to cyclopentyl analogs .

- Hydrogen Bonding : The acetamide group in all compounds supports intermolecular interactions (e.g., N–H⋯N bonds in ), critical for crystal packing and ligand-receptor binding.

Target Compound and Close Analogs

- Piperidine-Thiazole Core : Likely synthesized via cyclization or nucleophilic substitution to attach the thiazole ring to piperidine.

- Acetamide Attachment : Similar to methods in , coupling reactions using carbodiimides (e.g., EDC) or nucleophilic acyl substitution could introduce the acetamide group.

Critical Analysis :

Pharmacological Potential

Although biological data for the target compound are absent, related compounds highlight promising avenues:

Crystallographic and Stability Data

Biological Activity

N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial, anticancer, and anticonvulsant research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Synthesis

This compound features a thiazole ring connected to a piperidine moiety, which is further substituted with an acetamide group. The synthesis of this compound typically involves methods such as condensation reactions between thiazole derivatives and piperidine, followed by acylation to introduce the acetamide functionality.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of thiazole derivatives, including this compound. In vitro tests have shown promising results against various bacterial strains. For example, a study reported that certain thiazole-containing compounds exhibited significant antibacterial activity with minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .

| Compound | MIC (μg/mL) | Target Pathogen |

|---|---|---|

| N-(thiazol-2-yl)piperidin derivative | 0.22 - 0.25 | Staphylococcus aureus |

| N-(thiazol-2-yl)piperidin derivative | 0.22 - 0.25 | Staphylococcus epidermidis |

Anticancer Activity

The anticancer potential of thiazole derivatives has been extensively studied, with several compounds demonstrating significant cytotoxic effects against various cancer cell lines. For instance, thiazole-pyridine hybrids have shown better anti-breast cancer efficacy compared to standard drugs like doxorubicin, with IC50 values indicating effective inhibition of cell proliferation .

In particular, this compound was evaluated for its antiproliferative activity against human cancer cell lines such as MCF7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer). The compound's mechanism of action appears to involve apoptosis induction through caspase activation pathways .

Anticonvulsant Activity

This compound has also been investigated for its anticonvulsant properties. In animal models, compounds with similar thiazole structures have shown effective protection against seizures induced by pentylenetetrazole (PTZ) and maximal electroshock (MES). The structure–activity relationship (SAR) studies suggest that the presence of electron-withdrawing groups enhances anticonvulsant activity .

Case Studies and Research Findings

- Antimicrobial Evaluation : A study highlighted the synthesis of novel piperidinyl thiazole analogues that were tested against fungal pathogens, showing effective antifungal activity in vitro and in vivo .

- Anticancer Mechanisms : Research involving thiazole derivatives revealed that some compounds induced apoptosis in cancer cells through the activation of specific caspases, leading to cell cycle arrest and subsequent cell death .

- Anticonvulsant Efficacy : In a comparative study, thiazole-based compounds were shown to provide significant protection in seizure models, suggesting their potential as therapeutic agents for epilepsy .

Q & A

Q. What are the common synthetic pathways for N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)acetamide and related acetamide derivatives?

The synthesis typically involves multi-step organic reactions, including:

- Amide bond formation : Coupling thiazole-containing piperidine intermediates with activated acetamide derivatives using reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in dichloromethane or ethanol, often with triethylamine as a base .

- Piperidine-thiazole conjugation : Introducing the thiazole moiety via nucleophilic substitution or cyclization reactions under controlled temperatures (e.g., 273 K) .

- Purification : Solvent mixtures (e.g., methanol/acetone) are used for recrystallization to achieve >95% purity .

Key validation : Confirmation via -NMR, IR, and LC-MS spectra, complemented by elemental analysis .

Q. How is the structural identity of this compound confirmed in experimental settings?

- Spectroscopic techniques :

- -NMR for proton environments (e.g., acetamide NH at δ 8–10 ppm, thiazole protons at δ 7–8 ppm) .

- IR for functional groups (amide C=O stretch ~1650–1700 cm) .

- X-ray crystallography : Single-crystal diffraction (e.g., SHELXL-2018/3) resolves bond lengths (e.g., C–S: 1.74–1.78 Å) and dihedral angles (e.g., 75–85° between piperidine and thiazole planes) .

- Mass spectrometry : LC-MS confirms molecular weight (e.g., [M+H] ion matching theoretical mass) .

Q. What preliminary biological screening methods are used to assess its pharmacological potential?

- In vitro enzyme inhibition assays : Dose-response curves against targets like kinases or proteases, using fluorometric or colorimetric substrates (IC determination) .

- Antimicrobial testing : Minimum inhibitory concentration (MIC) assays against bacterial/fungal strains .

- Cytotoxicity profiling : MTT or resazurin assays on cancer cell lines (e.g., IC values in µM range) .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities or contradictions in this compound’s conformation?

- Handling twinning or disorder : SHELXL’s TWIN/BASF commands refine twinned data, while PART/BFIX restraints stabilize disordered moieties .

- Hydrogen bonding networks : Identify intermolecular interactions (e.g., N–H···N bonds forming R(8) motifs) to validate packing stability .

- Validation tools : PLATON/CHECKCIF flags outliers (e.g., bond angle deviations >5σ) .

Q. What computational strategies predict the compound’s bioactivity and target interactions?

- Molecular docking (AutoDock Vina) : Simulate binding to enzymes (e.g., OGA inhibitors) using crystal structures (PDB ID: 2XSN) .

- PASS program : Predicts biological activity spectra (e.g., 70% probability as kinase inhibitor) .

- QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups on thiazole) with IC values .

Q. How do structural modifications (e.g., substituent variation) impact biological activity?

- Case study : Replacing the piperidine methyl group with fluorophenyl () enhances OGA inhibition by 10-fold due to improved hydrophobic pocket fit .

- SAR trends : Electron-deficient thiazole rings (e.g., chloro substituents) increase antimicrobial potency by 50% compared to methyl derivatives .

- Synthetic challenges : Bulky substituents (e.g., biphenyl) reduce yields (<30%) due to steric hindrance in amide coupling .

Q. What methodologies address contradictory pharmacological data across studies?

- Dose optimization : Re-evaluate IC under standardized conditions (e.g., serum-free media vs. FBS-containing) .

- Off-target profiling : Use proteome-wide affinity chromatography (e.g., KinomeScan) to identify unintended targets .

- Meta-analysis : Compare crystallographic data (e.g., C–S bond lengths) to rule out structural discrepancies influencing activity .

Methodological Best Practices

Q. How are reaction conditions optimized for high-yield synthesis?

- Solvent selection : Polar aprotic solvents (DMF, DCM) enhance nucleophilicity in piperidine-thiazole coupling .

- Catalyst screening : Triethylamine vs. DBU for base-sensitive intermediates .

- Temperature control : Slow addition at 273 K minimizes side reactions in EDC-mediated amidation .

Q. What strategies validate compound purity and stability in long-term studies?

- HPLC-DAD : Monitor degradation products (e.g., hydrolyzed acetamide) under accelerated stability conditions (40°C/75% RH) .

- Thermogravimetric analysis (TGA) : Assess decomposition temperatures (>200°C confirms thermal stability) .

- Mass balance : Compare theoretical vs. experimental yields to detect unreacted intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.